
N-(1,3-benzothiazol-2-yl)-2-(2-acetamido-1,3-thiazol-4-yl)acetamide
Overview
Description
N-(1,3-benzothiazol-2-yl)-2-(2-acetamido-1,3-thiazol-4-yl)acetamide is a complex organic compound that features both benzothiazole and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-2-(2-acetamido-1,3-thiazol-4-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiazole Ring: This can be achieved by cyclization reactions involving ortho-aminothiophenol and carbon disulfide or other suitable reagents.
Formation of the Thiazole Ring: This can be synthesized by reacting α-haloketones with thiourea or similar reagents.
Coupling of the Rings: The final step involves coupling the benzothiazole and thiazole rings through an acetamide linkage, often using reagents like acetic anhydride and appropriate catalysts.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atoms in the thiazole and benzothiazole rings.
Reduction: Reduction reactions could target the carbonyl group in the acetamide linkage.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the benzothiazole and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are often employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry
N-(1,3-benzothiazol-2-yl)-2-(2-acetamido-1,3-thiazol-4-yl)acetamide has been investigated for its antimicrobial , anticancer , and anti-inflammatory properties.
- Antimicrobial Activity: Studies have shown that this compound exhibits significant antibacterial effects against various strains of bacteria. For instance, a study demonstrated its efficacy against Staphylococcus aureus and Escherichia coli, suggesting potential use as a therapeutic agent in treating bacterial infections .
- Anticancer Properties: Research indicates that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. A notable study reported that it effectively reduced the viability of several cancer cell lines, including breast and lung cancer cells .
Biological Research
The compound has been explored for its role as an enzyme inhibitor and receptor modulator .
- Enzyme Inhibition: this compound has been shown to inhibit specific enzymes involved in metabolic pathways. For example, it was found to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis .
- Receptor Modulation: The compound's interaction with various receptors has been studied, particularly in the context of neuropharmacology. It has shown promise in modulating GABA receptors, which are essential for neurotransmission and could be beneficial in treating neurological disorders .
Materials Science
In addition to its biological applications, this compound is being evaluated for its potential use in developing new materials.
- Polymer Development: The unique chemical properties of this compound make it suitable as a building block for synthesizing polymers with specific functionalities. Preliminary studies indicate that polymers derived from this compound exhibit enhanced thermal stability and mechanical properties .
Case Studies
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological or chemical target. Generally, compounds with benzothiazole and thiazole rings can interact with proteins, nucleic acids, or other biomolecules through various mechanisms, including inhibition of enzyme activity, disruption of protein-protein interactions, or binding to DNA.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A simpler compound with a single benzothiazole ring.
Thiazole: A simpler compound with a single thiazole ring.
2-Aminobenzothiazole: A benzothiazole derivative with an amino group.
2-Acetylthiazole: A thiazole derivative with an acetyl group.
Uniqueness
N-(1,3-benzothiazol-2-yl)-2-(2-acetamido-1,3-thiazol-4-yl)acetamide is unique due to the presence of both benzothiazole and thiazole rings, which may confer distinct biological activities and chemical properties compared to simpler analogs.
Biological Activity
N-(1,3-benzothiazol-2-yl)-2-(2-acetamido-1,3-thiazol-4-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.
Chemical Structure and Synthesis
The compound features a dual heterocyclic structure combining benzothiazole and thiazole rings. The synthesis typically involves multi-step organic reactions:
- Formation of the Benzothiazole Ring : Achieved through cyclization reactions involving ortho-aminothiophenol.
- Formation of the Thiazole Ring : Synthesized by reacting α-haloketones with thiourea.
- Coupling of the Rings : The final step involves coupling through an acetamide linkage using acetic anhydride and appropriate catalysts.
Antioxidant Activity
Recent studies have indicated that compounds related to benzothiazole and thiazole exhibit significant antioxidant properties. For instance, derivatives with similar structural motifs have shown high percentage inhibition in antioxidant assays, such as the ABTS method. Specific derivatives demonstrated inhibition percentages of 85.74% and 83.51%, suggesting that modifications in their structure can enhance antioxidant activity .
Antimicrobial Properties
Benzothiazole derivatives are known for their antimicrobial effects. Research indicates that this compound may exhibit activity against various bacterial strains. The presence of both benzothiazole and thiazole moieties is thought to synergistically enhance its antimicrobial efficacy.
Anticancer Potential
In vitro studies have demonstrated that compounds with similar structures possess antiproliferative activity against cancer cell lines. For example, compounds containing thiazole rings have shown effectiveness against human cervix carcinoma (HeLa) cells, with varying IC50 values indicating their potency . The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell survival.
Case Studies and Research Findings
Properties
IUPAC Name |
2-(2-acetamido-1,3-thiazol-4-yl)-N-(1,3-benzothiazol-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2S2/c1-8(19)15-13-16-9(7-21-13)6-12(20)18-14-17-10-4-2-3-5-11(10)22-14/h2-5,7H,6H2,1H3,(H,15,16,19)(H,17,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBDJVRGFEBRVCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)CC(=O)NC2=NC3=CC=CC=C3S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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